molecular formula C9H17N3O4 B590033 4-tert-Butyloxycarbonyl-1-nitropiperazine CAS No. 1657030-78-8

4-tert-Butyloxycarbonyl-1-nitropiperazine

Cat. No.: B590033
CAS No.: 1657030-78-8
M. Wt: 231.252
InChI Key: JRRYIWXZPLEVHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyloxycarbonyl-1-nitropiperazine typically involves the protection of an amine group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and protection group chemistry are likely applied on a larger scale with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyloxycarbonyl-1-nitropiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as trifluoroacetic acid, hydrochloric acid, and other strong acids are used for deprotection reactions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: The major products formed from substitution reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-tert-Butyloxycarbonyl-1-nitropiperazine involves the protection of amine groups using the Boc group. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The protected amine can then undergo various chemical reactions without interference from the amine group. The Boc group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-1-nitropiperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.

    tert-Butyloxycarbonyl-1-nitroazepane: Similar in structure but with an azepane ring instead of a piperazine ring.

    tert-Butyloxycarbonyl-1-nitromorpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.

Uniqueness

4-tert-Butyloxycarbonyl-1-nitropiperazine is unique due to its specific combination of a piperazine ring with a nitro group and a Boc-protected amine. This combination allows for specific applications in organic synthesis and pharmaceutical development that may not be possible with other similar compounds.

Properties

IUPAC Name

tert-butyl 4-nitropiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(13)10-4-6-11(7-5-10)12(14)15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRYIWXZPLEVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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